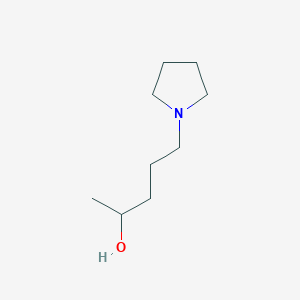
5-(Pyrrolidin-1-yl)pentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrolidin-1-yl)pentan-2-ol is an organic compound that features a pyrrolidine ring attached to a pentanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and pentanol, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrrolidin-1-yl)pentan-2-ol typically involves the reaction of pyrrolidine with a suitable pentanol derivative. One common method is the reductive amination of 5-oxopentanol with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation of 5-oxopentanol in the presence of pyrrolidine and a suitable catalyst like palladium on carbon can be employed. This method ensures a consistent and high-quality product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Pyrrolidin-1-yl)pentan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced further to form saturated derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-(Pyrrolidin-1-yl)pentan-2-one
Reduction: 5-(Pyrrolidin-1-yl)pentane
Substitution: Various N-substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Pyrrolidin-1-yl)pentan-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 5-(Pyrrolidin-1-yl)pentan-2-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The hydroxyl group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity . These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PVP)
- α-Pyrrolidinobutiophenone (α-PBP)
- α-Pyrrolidinohexanophenone (α-PHP)
Comparison: 5-(Pyrrolidin-1-yl)pentan-2-ol is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity compared to its analogs. While compounds like α-PVP and α-PHP are known for their stimulant effects and potential for abuse, this compound is primarily studied for its synthetic utility and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
5-pyrrolidin-1-ylpentan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-9(11)5-4-8-10-6-2-3-7-10/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
AYLZXNDGPLUIPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


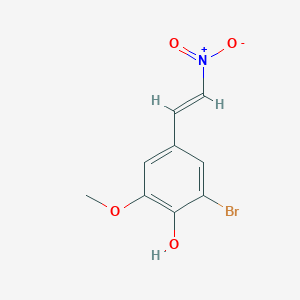
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
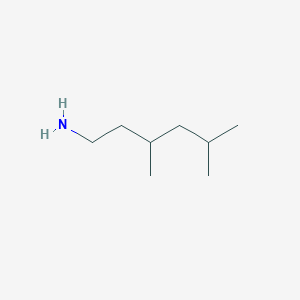
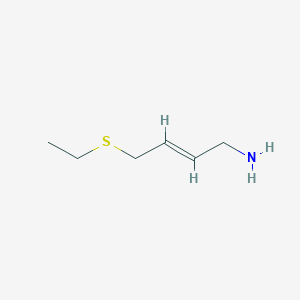
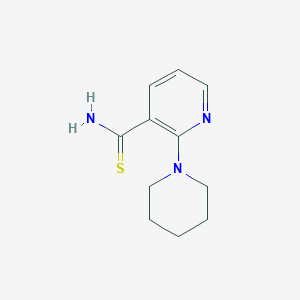


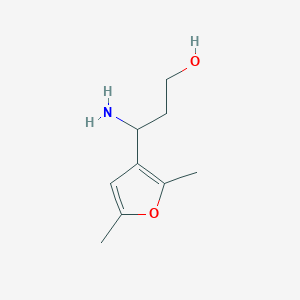
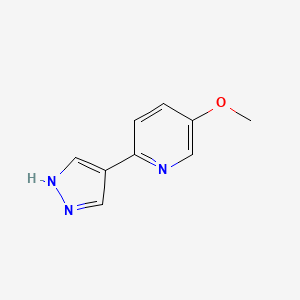
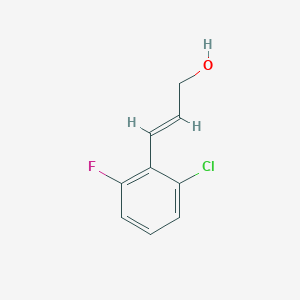
![3-(Bromomethyl)-3-methylspiro[3.3]heptan-1-one](/img/structure/B13603244.png)
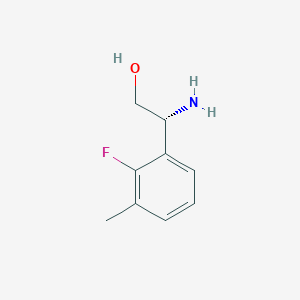
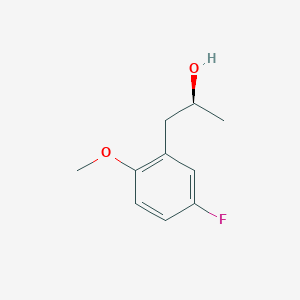
![rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B13603277.png)
